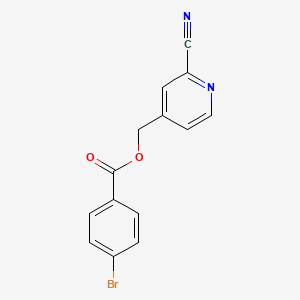
Inosine, 2'-deoxy-, 5'-benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inosine, 2’-deoxy-, 5’-benzoate is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes. Inosine itself is formed when hypoxanthine is attached to a ribose ring via a β-N9-glycosidic bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Inosine, 2’-deoxy-, 5’-benzoate typically involves the use of nucleoside phosphorylases and 2’-deoxyribosyltransferases (NDTs). These enzymes facilitate the transfer of the 2’-deoxy-2’-fluoro-α-D-ribofuranose moiety from 2’-deoxy-2’-fluorouridine to other nucleobases . This enzymatic method is preferred over traditional chemical methods due to its efficiency and fewer steps involved.
Industrial Production Methods: Industrial production of inosine derivatives often involves large-scale enzymatic reactions. For instance, the preparation of inosine injections includes mixing inosine with sodium chloride, glycine, and sodium benzoate, followed by filtration and pH adjustment . This method ensures the stability and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Inosine, 2’-deoxy-, 5’-benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of inosine derivatives can yield xanthosine monophosphate, a key precursor in purine metabolism .
Aplicaciones Científicas De Investigación
Inosine, 2’-deoxy-, 5’-benzoate has a wide range of applications in scientific research. It is used in the study of DNA repair mechanisms, as it can be incorporated into DNA and subsequently repaired by cellular enzymes . This property makes it valuable for understanding the processes involved in maintaining genetic integrity.
In medicine, inosine derivatives are explored for their potential neuroprotective and cardioprotective effects . They are also used in the development of antiviral and anticancer therapies due to their ability to modulate immune responses .
Mecanismo De Acción
The mechanism of action of Inosine, 2’-deoxy-, 5’-benzoate involves its incorporation into nucleic acids, where it can pair with multiple bases, thereby affecting the structure and function of DNA and RNA . This compound can also act as an agonist for certain receptors, promoting axonal growth and neuronal survival .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include inosine, deoxyinosine, and xanthosine. These compounds share structural similarities but differ in their specific functional groups and biological activities .
Uniqueness: Inosine, 2’-deoxy-, 5’-benzoate is unique due to its specific benzoate modification, which enhances its stability and potential for therapeutic applications. This modification distinguishes it from other inosine derivatives and makes it a valuable compound for research and medicine .
Propiedades
Fórmula molecular |
C17H16N4O5 |
|---|---|
Peso molecular |
356.33 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-3-hydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C17H16N4O5/c22-11-6-13(21-9-20-14-15(21)18-8-19-16(14)23)26-12(11)7-25-17(24)10-4-2-1-3-5-10/h1-5,8-9,11-14,22H,6-7H2/t11-,12+,13+,14?/m0/s1 |
Clave InChI |
LLKCPHDCKASGBS-OANWKOAXSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC=NC3=O)COC(=O)C4=CC=CC=C4)O |
SMILES canónico |
C1C(C(OC1N2C=NC3C2=NC=NC3=O)COC(=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B12338120.png)

![5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid](/img/structure/B12338159.png)



![4-(Dimethylamino)-3-(imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one](/img/structure/B12338175.png)


![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)


